molecular formula C12H9NO4 B1419014 3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid CAS No. 1157546-45-6

3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B1419014
CAS No.: 1157546-45-6
M. Wt: 231.2 g/mol
InChI Key: YLZWIRUONYPDCZ-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid is a complex organic compound that features a benzofuran ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid typically involves the construction of the benzofuran and oxazole rings followed by their fusion. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The oxazole ring can be synthesized through a cyclization reaction involving nitriles and aldehydes under acidic conditions . The final step involves the coupling of these two rings through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or copper can enhance the efficiency of the cyclization reactions . Additionally, solvent-free conditions or green chemistry approaches may be employed to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes, while the oxazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity . These interactions can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid is unique due to its dual ring structure, which combines the properties of both benzofuran and oxazole rings. This duality allows it to interact with a broader range of molecular targets and exhibit a wider spectrum of biological activities compared to compounds with a single ring structure .

Properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-12(15)11-6-9(13-17-11)7-1-2-10-8(5-7)3-4-16-10/h1-2,5-6H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZWIRUONYPDCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=NOC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid
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3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid
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3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid
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3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid
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3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid
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3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid

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